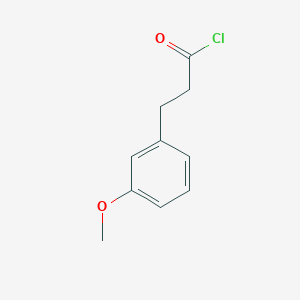

3-(3-Methoxyphenyl)propanoyl chloride

Beschreibung

Significance of Acyl Halides as Reactive Intermediates in Modern Organic Chemistry

Acyl halides, and more specifically acyl chlorides, are a class of organic compounds that serve as pivotal intermediates in the field of organic synthesis. chemsynthesis.com Characterized by a halogen atom bonded to an acyl group (R-C=O), these compounds are derivatives of carboxylic acids where the hydroxyl (-OH) group is replaced by a halide. biosynth.comguidechem.com This structural feature renders the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack, making acyl halides significantly more reactive than their corresponding carboxylic acids. google.com

Their heightened reactivity is a key attribute, enabling a wide array of chemical transformations. chemsynthesis.comchemsynthesis.com Acyl chlorides are extensively used to introduce the acyl group into other molecules through reactions with nucleophiles such as water, alcohols, ammonia, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively. sigmaaldrich.comgoogle.com This versatility makes them indispensable building blocks for synthesizing more complex chemical structures. chemsynthesis.com The reactions are often rapid and, in many cases, proceed to completion, which is a distinct advantage in laboratory and industrial preparations. google.comchemsynthesis.com Consequently, acyl halides are fundamental reagents in the production of pharmaceuticals, dyes, and polymers. chemsynthesis.comguidechem.com

Structural Context of Substituted Propanoyl Chlorides in Pharmaceutical and Material Sciences

Propanoyl chloride, the acyl chloride derivative of propanoic acid, and its substituted variants are important synthons in various scientific domains. chiralen.com The basic propanoyl chloride structure can be modified by adding different functional groups to the three-carbon chain, creating a diverse family of substituted propanoyl chlorides. These substitutions can significantly influence the molecule's physical and chemical properties, as well as its biological activity.

In the pharmaceutical industry, substituted propanoyl chlorides are crucial intermediates for the synthesis of a range of therapeutic agents. chemspider.com For instance, propionyl chloride itself is used in the production of certain antiepileptic drugs. The introduction of substituents onto the propanoyl chloride backbone allows for the precise tailoring of molecules to interact with specific biological targets. For example, compounds like 3-methoxypropanoyl chloride and 3-(3-(trifluoromethyl)phenyl)propanoyl chloride are used as building blocks in the development of new drugs. biosynth.comguidechem.com The methoxy (B1213986) group, as seen in the subject compound, is a common feature in many pharmacologically active molecules.

While direct applications in material sciences are less commonly documented for this specific subclass, the fundamental reactivity of the acyl chloride group is central to the synthesis of polymers like polyamides and polyesters. biosynth.com By creating di-acyl chlorides from dicarboxylic acids, chemists can perform polymerization reactions with di-amines or diols. This principle can be extended to substituted propanoyl chloride derivatives, suggesting their potential role in creating specialized polymers with unique properties conferred by the substituent groups.

Current Research Landscape and Future Directions for 3-(3-Methoxyphenyl)propanoyl chloride

Chemical Profile

This compound is a specialty chemical primarily utilized in research and development settings. Its key identifiers and properties are summarized in the table below.

| Property | Value |

| CAS Number | 40478-49-7 |

| Molecular Formula | C10H11ClO2 |

| Molecular Weight | 198.65 g/mol |

| Synonyms | 3-(m-methoxyphenyl)propionyl chloride |

| Purity | Typically ≥98% |

| Storage | 2-8°C |

Table 1: Properties of this compound.

Current Research

The current research landscape for this compound positions it as a key intermediate in the synthesis of targeted therapeutic agents. Its structure is frequently cited in patents for novel bioactive compounds. For example, it has been used as a precursor in the development of:

Highly selective AKR1C3 inhibitors: These have potential applications in treating various hormone-dependent diseases.

Polyfluorinated compounds as Bruton's tyrosine kinase (BTK) inhibitors: BTK is a validated target in the treatment of certain cancers and autoimmune disorders.

Pyridopyrimidinone derivatives: This class of compounds is explored for a variety of pharmacological activities.

The presence of the 3-methoxyphenyl (B12655295) group is significant, as this moiety is found in the core structure of many biologically active molecules. The compound 3-methoxypropiophenone, for instance, is a key intermediate for the synthesis of Tapentadol, an analgesic. chemspider.com While synthesized through different routes, the structural similarity highlights the pharmaceutical relevance of the 3-methoxyphenylpropionyl scaffold.

Future Directions

The future research involving this compound is likely to continue its trajectory within medicinal chemistry and drug discovery. Its established role as a building block in the synthesis of enzyme inhibitors suggests that it will be further utilized to create new and more potent therapeutic candidates. Researchers will likely explore its incorporation into novel molecular frameworks to target a wider range of enzymes and receptors. The reactivity of the acyl chloride group allows for its conjugation to various molecular scaffolds, enabling the systematic exploration of structure-activity relationships. As the demand for more selective and effective drugs grows, the utility of versatile and specific intermediates like this compound is expected to increase.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(3-methoxyphenyl)propanoyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-13-9-4-2-3-8(7-9)5-6-10(11)12/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIBRVNQKMYAOIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CCC(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of 3 3 Methoxyphenyl Propanoyl Chloride

Nucleophilic Acyl Substitution Reactions

3-(3-Methoxyphenyl)propanoyl chloride is a reactive organic compound frequently employed as an intermediate in chemical synthesis. cymitquimica.com Its reactivity stems from the acyl chloride functional group, which makes the carbonyl carbon highly susceptible to nucleophilic attack. The predominant reaction pathway for this compound is nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reaction involves the replacement of the chloride ion, a competent leaving group, by a nucleophile. The process occurs via a characteristic two-step addition-elimination mechanism. masterorganicchemistry.comlibretexts.org Initially, the nucleophile adds to the electrophilic carbonyl carbon, resulting in the formation of a tetrahedral intermediate. masterorganicchemistry.comlibretexts.org Subsequently, this unstable intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion. youtube.com

Esterification Reactions with Alcohols and Phenols

A primary application of this compound in synthesis is its reaction with alcohols and phenols to form esters, a process known as alcoholysis. cymitquimica.comchemguide.co.uk This transformation is generally vigorous at room temperature, yielding the corresponding ester and fumes of hydrogen chloride gas. chemguide.co.uk

The mechanism for ester formation from this compound is a classic example of nucleophilic acyl substitution. libretexts.orgpressbooks.pub

Nucleophilic Attack: The reaction is initiated when the oxygen atom of an alcohol or phenol (B47542), acting as the nucleophile, attacks the electron-deficient carbonyl carbon of the acyl chloride. This step breaks the C=O pi bond and forms a tetrahedral alkoxide ion intermediate. masterorganicchemistry.comlibretexts.org

Elimination of Leaving Group: The newly formed tetrahedral intermediate is transient. It collapses as the lone pair of electrons on the negatively charged oxygen reforms the carbon-oxygen double bond. This concerted action results in the ejection of the chloride ion, a good leaving group. masterorganicchemistry.comlibretexts.org

Deprotonation: The product of the second step is a protonated ester (an oxonium ion). A weak base, such as pyridine, triethylamine, or even another molecule of the alcohol, removes the proton from the oxygen atom to yield the final, neutral ester product and hydrochloric acid. vaia.com

Theoretical calculations on analogous esterification reactions confirm that a direct nucleophilic substitution pathway is a highly probable mechanism. nih.gov

The efficiency and rate of esterification are governed by both steric and electronic properties of the reacting species.

Steric Factors: The rate of reaction is sensitive to steric hindrance at the reaction sites. Bulky groups on the alcohol or phenol can physically obstruct the nucleophile's approach to the carbonyl carbon. Consequently, primary alcohols are the most reactive, followed by secondary alcohols, with tertiary alcohols being the least reactive. Phenols, while sterically more demanding than simple primary alcohols, readily participate in the reaction. chemguide.co.uk The this compound molecule itself presents minimal steric hindrance directly at the carbonyl center, allowing for facile attack.

Electronic Factors: The reaction is driven by the electrophilicity of the carbonyl carbon. The chlorine atom's strong electron-withdrawing inductive effect makes the carbonyl carbon highly electrophilic and thus very reactive toward nucleophiles. youtube.com The methoxy (B1213986) group on the phenyl ring is too distant to exert a significant electronic influence on the reactive acyl chloride group. The nucleophilicity of the attacking species is also critical. Alcohols are generally good nucleophiles for this reaction. Phenols are slightly less nucleophilic because the oxygen's lone pairs are delocalized into the aromatic system, reducing their availability. chemguide.co.uk To enhance the reaction rate with phenols or other less reactive alcohols, they can be converted into their corresponding, more nucleophilic, alkoxide or phenoxide ions using a non-nucleophilic base. libretexts.org

Table 1: Examples of Esterification Reactions with this compound

| Reactant 1 | Reactant 2 | Product |

|---|---|---|

| This compound | Methanol (B129727) | Methyl 3-(3-methoxyphenyl)propanoate |

| This compound | 2-Propanol | Isopropyl 3-(3-methoxyphenyl)propanoate |

| This compound | Phenol | Phenyl 3-(3-methoxyphenyl)propanoate |

| This compound | Benzyl Alcohol | Benzyl 3-(3-methoxyphenyl)propanoate |

Hydrolysis Reactions

Acyl chlorides, being highly reactive derivatives of carboxylic acids, readily undergo hydrolysis upon contact with water. savemyexams.comdocbrown.info In the case of this compound, this reaction involves a nucleophilic addition-elimination mechanism. savemyexams.comdocbrown.info A water molecule acts as the nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. docbrown.info This is followed by the elimination of a chloride ion, which subsequently abstracts a proton from the protonated carbonyl intermediate to regenerate the carbonyl group and form hydrogen chloride (HCl). youtube.comyoutube.com The final organic product of this hydrolysis is 3-(3-Methoxyphenyl)propanoic acid. savemyexams.comdocbrown.info The reaction is typically vigorous and results in the formation of misty fumes of HCl gas if water is limited. docbrown.info

This reaction underscores the high reactivity of the acyl chloride functional group towards nucleophiles. researchgate.net

Kinetics and Side-Product Formation in Acyl Chloride Hydrolysis

The hydrolysis of acyl chlorides in aqueous solutions typically follows pseudo-first-order kinetics. researchgate.net The reaction mechanism can vary from a bimolecular process (often denoted as SN2-like) to a unimolecular one (SN1-like), depending on the electronic properties of the group attached to the carbonyl. researchgate.netcdnsciencepub.comcdnsciencepub.com For many acyl chlorides, the mechanism involves a bimolecular pathway where a water molecule adds to the carbonyl group, followed by the departure of the chloride ion. researchgate.netcdnsciencepub.com

Kinetic studies on various acyl chlorides have provided insights into their reactivity. For instance, the hydrolysis of acetyl chloride in an acetone-water mixture was found to be first order with respect to both water and acetyl chloride. aip.org The rate of hydrolysis is influenced by factors such as the electron-donating or withdrawing nature of the substituents. cdnsciencepub.com Electron-donating groups can stabilize a developing positive charge on the carbonyl carbon, potentially shifting the mechanism towards a more unimolecular, SN1-type pathway involving the formation of an acylium ion intermediate. cdnsciencepub.com

The primary side-product of the hydrolysis reaction is hydrogen chloride (HCl). researchgate.netsavemyexams.com In reactions involving amines, this HCl is neutralized by excess amine to form an ammonium (B1175870) salt. savemyexams.com The formation of other side-products is generally minimal in pure water, but in mixed solvent systems or in the presence of other nucleophiles, competing reactions can occur.

Table 2: Kinetic Parameters for Hydrolysis of Representative Acyl Chlorides in Water

| Compound | Temperature (°C) | ΔH≠ (kcal/mol) | ΔS≠ (cal/mol·K) | Mechanism Type |

| Methyl Chloroformate | 25 | 16.4 | -16.4 | Bimolecular |

| Ethyl Chloroformate | 25 | 17.5 | -14.1 | Bimolecular |

| Isopropyl Chloroformate | 25 | 22.0 | +5.3 | Unimolecular (SN1) |

| Dimethylcarbamyl chloride | 25 | 22.4 | +8.9 | Unimolecular (SN1) |

| Data adapted from general acyl chloride hydrolysis studies to illustrate mechanistic trends. cdnsciencepub.com |

Carbonyl Reduction Pathways

The carbonyl group in this compound can be reduced using various hydride reagents. The choice of reagent determines whether the reaction stops at the aldehyde stage or proceeds to the primary alcohol.

Selective Reduction to Aldehydes (e.g., Lithium tri(t-butoxy)aluminum hydride)

The reduction of an acyl chloride can be selectively stopped at the aldehyde stage using a sterically hindered and less reactive hydride source. chemistrysteps.comlibretexts.org Lithium tri(t-butoxy)aluminum hydride (LiAlH(Ot-Bu)₃) is the reagent of choice for this transformation. libretexts.orgmasterorganicchemistry.com This reagent is a derivative of lithium aluminum hydride (LiAlH₄) where three of the hydrogen atoms have been replaced by bulky tert-butoxy (B1229062) groups. chemistrysteps.com This modification significantly tempers its reactivity. chemistrysteps.comresearchgate.net

While acyl chlorides are highly reactive and readily attacked by LiAlH(Ot-Bu)₃, the resulting aldehyde is much less reactive towards this bulky hydride source, especially at low temperatures such as -78 °C. chemistrysteps.comlibretexts.org This difference in reactivity allows for the isolation of the aldehyde, 3-(3-Methoxyphenyl)propanal, in good yield before it can be further reduced. libretexts.orgresearchgate.net The mechanism involves the nucleophilic addition of a hydride ion to the carbonyl carbon, forming a tetrahedral intermediate, which then expels the chloride leaving group to form the aldehyde. masterorganicchemistry.com

Reduction to Primary Alcohols (e.g., LiAlH₄, NaBH₄)

Stronger, less sterically hindered reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄) will reduce this compound completely to the corresponding primary alcohol, 3-(3-Methoxyphenyl)propan-1-ol. chemistrysteps.comlibretexts.org

The reaction proceeds via a two-step reduction. The first equivalent of hydride reduces the acyl chloride to an aldehyde intermediate. chemistrysteps.commasterorganicchemistry.com However, because aldehydes are more reactive than the starting acyl chloride towards these powerful reducing agents, the aldehyde is immediately reduced further by a second equivalent of hydride to form an alkoxide. chemistrysteps.comchemistrysteps.com A final aqueous or acidic workup protonates the alkoxide to yield the primary alcohol. libretexts.org

LiAlH₄ is a very powerful reducing agent that reacts violently with water and will reduce a wide variety of functional groups, including esters and carboxylic acids. libretexts.orgmasterorganicchemistry.com NaBH₄ is a milder reducing agent and is often used in protic solvents like methanol or ethanol. masterorganicchemistry.com While it is not strong enough to reduce carboxylic acids or esters, it is capable of reducing the more reactive acyl chlorides. chemistrysteps.commasterorganicchemistry.com An excess of the reducing agent is typically used to ensure the reaction goes to completion. chemistrysteps.com

Table 3: Comparison of Reducing Agents for Acyl Chlorides

| Reagent | Formula | Reactivity | Product from this compound | Typical Conditions |

| Lithium tri(t-butoxy)aluminum hydride | LiAlH(Ot-Bu)₃ | Mild, selective | 3-(3-Methoxyphenyl)propanal (Aldehyde) | -78 °C to prevent over-reduction. chemistrysteps.com |

| Lithium aluminum hydride | LiAlH₄ | Very Strong | 3-(3-Methoxyphenyl)propan-1-ol (Primary Alcohol) | Anhydrous ether or THF, followed by aqueous workup. masterorganicchemistry.com |

| Sodium borohydride | NaBH₄ | Strong | 3-(3-Methoxyphenyl)propan-1-ol (Primary Alcohol) | Alcoholic solvents (e.g., EtOH, MeOH). masterorganicchemistry.com |

Friedel-Crafts Acylation Reactions with Aromatic Substrates

The Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction that forms carbon-carbon bonds by attaching an acyl group to an aromatic ring. numberanalytics.combyjus.com In this context, this compound serves as an efficient acylating agent to introduce the 3-(3-methoxyphenyl)propanoyl moiety onto various aromatic substrates. sigmaaldrich.commasterorganicchemistry.com

The reaction requires a strong Lewis acid catalyst, with aluminum chloride (AlCl₃) being the most common choice, although others like ferric chloride (FeCl₃) can also be used. numberanalytics.commasterorganicchemistry.com The mechanism involves several key steps:

Formation of the Acylium Ion: The Lewis acid catalyst coordinates to the chlorine atom of the this compound. byjus.comsigmaaldrich.com This coordination weakens the C-Cl bond, leading to its cleavage and the formation of a highly electrophilic acylium ion. sigmaaldrich.commasterorganicchemistry.com This ion is stabilized by resonance, with the positive charge delocalized between the carbonyl carbon and oxygen. sigmaaldrich.com

Electrophilic Attack: The acylium ion acts as the electrophile and is attacked by the π-electron system of the aromatic substrate (e.g., benzene (B151609) or a substituted derivative). byjus.com This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion, temporarily disrupting the aromaticity of the ring. numberanalytics.com

Rearomatization: A weak base, typically the [AlCl₄]⁻ complex, removes a proton from the carbon atom that was attacked, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.com The final product is an aryl ketone. numberanalytics.com

A significant advantage of Friedel-Crafts acylation over its alkylation counterpart is that the acylium ion does not undergo rearrangement. masterorganicchemistry.comlibretexts.org Furthermore, the product ketone contains a deactivating acyl group, which prevents further acylation reactions on the same ring, thus avoiding poly-acylation products that can be a problem in Friedel-Crafts alkylation. libretexts.org

Table 4: Key Aspects of Friedel-Crafts Acylation

| Component | Role | Example/Description |

| Acylating Agent | Source of the acyl group | This compound |

| Aromatic Substrate | Nucleophile | Benzene, Toluene, Anisole (B1667542), etc. |

| Catalyst | Lewis acid, generates the electrophile | AlCl₃, FeCl₃, BF₃. numberanalytics.com |

| Electrophile | The attacking species | 3-(3-methoxyphenyl)propanoyl acylium ion [R-C≡O]⁺. sigmaaldrich.com |

| Product | Aryl ketone | e.g., 1-Aryl-3-(3-methoxyphenyl)propan-1-one |

| Key Features | No carbocation rearrangement; product is deactivated to further reaction. masterorganicchemistry.comlibretexts.org |

Formation and Reactivity of Acylium Ions

A cornerstone of the reactivity of this compound is its ability to form an acylium ion. In the presence of a strong Lewis acid, such as aluminum chloride (AlCl₃), the chlorine atom of the acyl chloride coordinates with the Lewis acid. masterorganicchemistry.comcurlyarrows.com This coordination makes the chlorine a better leaving group, facilitating the cleavage of the carbon-chlorine bond to generate a resonance-stabilized acylium ion. masterorganicchemistry.comscience-revision.co.uk This highly electrophilic species is the key reactive intermediate in Friedel-Crafts acylation reactions. sigmaaldrich.comrsc.org The acylium ion derived from this compound can then react with a nucleophile, most notably an aromatic ring, to form a new carbon-carbon bond. curlyarrows.com

The general mechanism for the formation of an acylium ion is as follows:

Complex Formation: The Lewis acid coordinates to the chlorine atom of the acyl chloride. sigmaaldrich.com

Ionization: The C-Cl bond breaks, forming the acylium ion and a complex anion (e.g., AlCl₄⁻). masterorganicchemistry.com

Resonance Stabilization: The positive charge on the acylium ion is delocalized onto the oxygen atom, which contributes significantly to its stability. curlyarrows.comscience-revision.co.uk

Regioselectivity and Substituent Effects of the Methoxyphenyl Moiety

The methoxy (-OCH₃) group on the phenyl ring of this compound plays a critical role in directing the regiochemical outcome of its reactions, particularly intramolecular cyclizations. The methoxy group is generally considered an activating, ortho, para-director in electrophilic aromatic substitution. lumenlearning.comyoutube.com This is due to the interplay of two opposing electronic effects:

Inductive Effect: Oxygen is more electronegative than carbon, so it withdraws electron density from the aromatic ring through the sigma bond (an electron-withdrawing inductive effect). libretexts.orgminia.edu.eg

Resonance Effect: The lone pairs on the oxygen atom can be delocalized into the π-system of the benzene ring (an electron-donating resonance effect). minia.edu.egdocsity.com

For methoxy groups, the resonance effect is dominant, increasing the electron density at the ortho and para positions. docsity.comwisc.edu However, in this compound, the methoxy group is at the meta position relative to the propanoyl side chain. In an intramolecular Friedel-Crafts acylation (cyclization), the acylium ion will preferentially attack the positions on the ring that are most activated by the methoxy group and lead to the most stable carbocation intermediate (arenium ion). The positions ortho to the methoxy group (C2 and C4) and the position para to it (C6) are activated. Therefore, intramolecular cyclization is expected to occur at these positions. Attack at the C2 or C6 positions would be sterically less hindered than at the C4 position.

| Effect | Description | Influence on Aromatic Ring | Directing Preference |

|---|---|---|---|

| Inductive Effect | Electron withdrawal through the σ-bond due to oxygen's high electronegativity. libretexts.orgminia.edu.eg | Deactivates the entire ring slightly. | N/A |

| Resonance Effect | Electron donation from oxygen's lone pairs into the ring's π-system. minia.edu.egdocsity.com | Strongly activates the ring, particularly at ortho and para positions. | Ortho, Para |

| Overall Effect | The resonance effect outweighs the inductive effect, making the methoxy group an activating, ortho, para-director. alexandonian.com |

Intramolecular Cyclization Potentials of Related Compounds

The structure of this compound is well-suited for intramolecular Friedel-Crafts acylation, a powerful method for constructing fused ring systems. sigmaaldrich.com When treated with a Lewis acid, the molecule can form an acylium ion which then attacks its own methoxy-activated phenyl ring to form a six-membered ring, yielding a tetralone derivative. nih.govnih.gov

Based on the directing effects of the meta-methoxy group, cyclization can lead to two possible constitutional isomers:

Attack at C2: Leads to the formation of 7-methoxy-1-tetralone.

Attack at C6: Leads to the formation of 5-methoxy-1-tetralone.

The relative yields of these products depend on the specific reaction conditions and the subtle balance between electronic activation and steric hindrance. Studies on related systems show that such cyclizations are a common and synthetically useful transformation. rsc.orgrsc.org

Reactions with Organometallic Reagents (e.g., Grignard, Organolithium Compounds)

Acyl chlorides are highly reactive towards strong carbon nucleophiles like Grignard reagents (R-MgX) and organolithium compounds (R-Li). chemistrysteps.comchemistrystudent.com The reaction of this compound with these reagents typically proceeds through a two-step sequence.

Ketone Formation: The first equivalent of the organometallic reagent adds to the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield a ketone. leah4sci.com

Alcohol Formation: The ketone formed is also reactive towards the organometallic reagent. chemistrysteps.commasterorganicchemistry.com A second equivalent of the reagent attacks the ketone's carbonyl group, and subsequent acidic workup protonates the resulting alkoxide to give a tertiary alcohol. masterorganicchemistry.comyoutube.com

Due to the high reactivity of the intermediate ketone, it is generally not possible to isolate it when using highly reactive Grignard or organolithium reagents; the reaction proceeds directly to the tertiary alcohol. leah4sci.comwikipedia.org

In contrast, less reactive organometallic reagents, such as lithium diorganocuprates (R₂CuLi), also known as Gilman reagents, can be used to selectively synthesize ketones from acyl chlorides. chemistrysteps.comlibretexts.org These reagents are less nucleophilic and typically react with the acyl chloride but not with the resulting ketone, allowing the reaction to be stopped at the ketone stage. wikipedia.orgvaia.com

| Reagent Type | Example | Reactivity | Final Product | Reference |

|---|---|---|---|---|

| Grignard Reagent | CH₃MgBr | High | Tertiary Alcohol | chemistrysteps.commasterorganicchemistry.com |

| Organolithium Compound | CH₃Li | High | Tertiary Alcohol | libretexts.org |

| Gilman Reagent (Organocuprate) | (CH₃)₂CuLi | Moderate | Ketone | wikipedia.orgvaia.com |

Heterocycle Synthesis and Annulation Reactions

The reactivity of this compound also lends itself to the construction of various heterocyclic ring systems.

Application in Isocoumarin (B1212949) Synthesis (via 3-(4-methoxyphenyl)propanoyl chloride)

While the direct subject is the meta-isomer, the related compound 3-(4-methoxyphenyl)propanoyl chloride is a precursor for the synthesis of isocoumarins, a class of lactones with significant biological activity. nih.gov A general strategy involves the palladium-catalyzed reaction between an ortho-alkoxy benzoyl chloride and an alkyne. acs.org This intermolecular process builds the coumarin (B35378) core through a cascade of reactions that includes carbochlorocarbonylation followed by an annulation step where the alkoxy group participates in ring closure. acs.org Alternative methods involve the cyclization of o-acyl benzoic acids or the reaction of o-halobenzoic acids with 1,3-dicarbonyl compounds. nih.govorganic-chemistry.org These syntheses highlight the utility of phenylpropanoyl structures in creating the isocoumarin scaffold.

Formation of Novel Heterocyclic Systems with Specialized Nucleophiles (e.g., Sodium Phosphaethynolate)

The electrophilic nature of the acyl chloride group allows it to react with highly specialized nucleophiles to form novel heterocyclic systems. One such nucleophile is the sodium phosphaethynolate anion (Na[OCP]). nih.gov This reagent has emerged as a versatile building block for synthesizing a wide array of phosphorus-containing heterocycles. researchgate.netnih.gov

The phosphaethynolate anion, [OCP]⁻, can act as a "P⁻" transfer agent. rsc.orgresearchgate.net A plausible reaction with this compound would involve the nucleophilic attack of the phosphaethynolate anion on the carbonyl carbon. Subsequent rearrangement and cyclization could lead to the formation of unprecedented phosphorus-containing heterocyclic structures, which are of interest for their potential applications in coordination chemistry and materials science. nih.govresearchgate.net The exact nature of the product would depend on the reaction conditions and the complex reactivity of the phosphaethynolate intermediate. nih.gov

Applications in Complex Organic Synthesis

Precursor in the Synthesis of Advanced Organic Intermediates

A primary application of 3-(3-Methoxyphenyl)propanoyl chloride is in the synthesis of 6-methoxy-1-indanone (B23923). This transformation is a classic example of an intramolecular Friedel-Crafts acylation, a powerful carbon-carbon bond-forming reaction. In this process, the acyl chloride group reacts with the electron-rich aromatic ring of the same molecule, facilitated by a Lewis acid catalyst, to form the fused bicyclic system of the indanone.

The resulting 6-methoxy-1-indanone is a highly valuable advanced organic intermediate. guidechem.com Its structure is a core component in a variety of biologically active compounds. For instance, it serves as a crucial precursor for the synthesis of Donepezil analogues, which are investigated for the treatment of Alzheimer's disease. newdrugapprovals.orgnih.gov The indanone moiety is a key pharmacophore in these molecules. Furthermore, derivatives of 6-methoxy-1-indanone have been explored for their potential as anticancer and anti-inflammatory agents. nih.gov The synthesis of this key intermediate from this compound is a critical step in the development of these and other pharmaceutically relevant compounds. nih.govmdpi.com

Table 1: Synthesis of 6-methoxy-1-indanone

| Starting Material | Reaction Type | Product | Significance of Product |

| This compound | Intramolecular Friedel-Crafts Acylation | 6-methoxy-1-indanone | Key intermediate for pharmaceuticals |

Role in the Construction of Natural Product Analogues

The structural motif of 6-methoxy-1-indanone, derived from this compound, is also found in the core of various natural products and their analogues. These analogues are synthetic compounds that mimic the structure and, often, the biological activity of naturally occurring molecules. The synthesis of such analogues is a vital area of research, as it can lead to the discovery of new therapeutic agents with improved properties.

One notable example is the use of 6-methoxy-1-indanone in the synthesis of resveratrol (B1683913) analogues. Resveratrol, a natural polyphenol found in grapes and other plants, is known for its antioxidant and anti-inflammatory properties. Synthetic analogues of resveratrol are being developed to enhance its bioavailability and therapeutic efficacy. nih.gov The indanone core provides a rigid scaffold that can be functionalized to mimic the key structural features of resveratrol, leading to compounds with potential applications in cancer therapy and the management of other diseases. nih.gov For instance, resveratrol-indazole hybrids incorporating an indanone-like structure have been synthesized and evaluated for their ability to inhibit monoamine oxidases and amyloid-β aggregation, which are implicated in neurodegenerative diseases. nih.gov

Synthetic Utility in Building Blocks for Functional Molecules

Beyond its role in medicinal chemistry, this compound, through its conversion to 6-methoxy-1-indanone, serves as a versatile building block for a variety of functional molecules. These molecules are designed to have specific chemical or physical properties, making them suitable for a range of applications.

For example, 6-methoxy-1-indanone has been utilized in the synthesis of 5-methoxyninhydrin (2,2-dihydroxy-5-methoxy-1,3-indanedione). sigmaaldrich.com Ninhydrin and its derivatives are widely used in analytical chemistry for the detection of amino acids and amines. The methoxy-substituted analogue, derived from 6-methoxy-1-indanone, can offer modified reactivity and detection properties.

Furthermore, the indanone core is a component of certain organic materials with interesting photophysical properties. The rigid, planar structure of the indanone system can be incorporated into larger conjugated systems to create molecules for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The methoxy (B1213986) group can also be used to tune the electronic properties of these materials. The versatility of 6-methoxy-1-indanone as a synthetic intermediate makes it a valuable tool for the creation of a diverse array of functional molecules. guidechem.com

Analytical and Characterization Methodologies for 3 3 Methoxyphenyl Propanoyl Chloride and Its Derivatives

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed information about the molecular structure, functional groups, and atomic connectivity of 3-(3-Methoxyphenyl)propanoyl chloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical data.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the methylene (B1212753) protons of the propanoyl chain, and the methoxy (B1213986) group protons.

Aromatic Protons: The protons on the meta-substituted benzene (B151609) ring would appear in the aromatic region (typically δ 6.8-7.3 ppm). Due to the meta-substitution pattern, a complex splitting pattern is expected, revealing the coupling between the non-equivalent aromatic protons.

Propanoyl Chain Protons: The two methylene groups (—CH₂—CH₂—) in the propanoyl chain are diastereotopic and will appear as two distinct triplets. The methylene group adjacent to the carbonyl chloride (—CH₂COCl) is expected to be deshielded and resonate further downfield (approx. δ 3.2-3.4 ppm) compared to the methylene group adjacent to the aromatic ring (—ArCH₂—), which would likely appear around δ 2.9-3.1 ppm.

Methoxy Protons: The methoxy group (—OCH₃) protons will present as a sharp singlet, typically in the range of δ 3.8 ppm.

¹³C NMR: The carbon-13 NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbon: The most deshielded signal in the spectrum corresponds to the acyl chloride carbonyl carbon (C=O), expected to appear in the range of δ 170-175 ppm.

Aromatic Carbons: The six aromatic carbons will produce signals in the δ 110-160 ppm region. The carbon atom attached to the methoxy group (C—OCH₃) is typically found around δ 159-160 ppm, while the other carbons show distinct shifts based on their electronic environment.

Methoxy Carbon: The carbon of the methoxy group (—OCH₃) will give a signal around δ 55 ppm.

Aliphatic Carbons: The two methylene carbons of the propanoyl chain will be visible in the aliphatic region, with the carbon alpha to the carbonyl (—CH₂COCl) appearing further downfield (approx. δ 45-50 ppm) than the beta-carbon (—ArCH₂—) (approx. δ 30-35 ppm).

Table 1: Predicted NMR Chemical Shifts (δ, ppm) for this compound This is an interactive table. Select a nucleus to see predicted shifts.

| Proton Group | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | 6.8 - 7.3 | Multiplet |

| Methoxy (—OCH₃) | ~3.8 | Singlet |

| Methylene (—CH₂COCl) | 3.2 - 3.4 | Triplet |

| Methylene (Ar—CH₂—) | 2.9 - 3.1 | Triplet |

| Carbon Group | Predicted Chemical Shift (ppm) |

|---|---|

| Carbonyl (—COCl) | 170 - 175 |

| Aromatic (C—OCH₃) | 159 - 160 |

| Aromatic (C-H, C-C) | 110 - 145 |

| Methoxy (—OCH₃) | ~55 |

| Methylene (—CH₂COCl) | 45 - 50 |

| Methylene (Ar—CH₂—) | 30 - 35 |

FTIR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by a very strong and sharp absorption band characteristic of the acyl chloride carbonyl (C=O) stretch.

C=O Stretch: This is the most prominent peak, expected in the region of 1785–1815 cm⁻¹, which is a higher frequency than that of carboxylic acids or esters due to the electron-withdrawing effect of the chlorine atom.

C-O Stretch: The aryl-alkyl ether linkage (Ar-O-CH₃) will show a characteristic C-O stretching band, typically around 1250-1200 cm⁻¹.

Aromatic C=C Stretch: Medium to weak absorptions from the carbon-carbon stretching within the benzene ring are expected in the 1600–1450 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane (OOP) bending vibrations for the meta-substituted ring can provide further structural confirmation, appearing in the 900–690 cm⁻¹ region.

Aliphatic C-H Stretch: Signals corresponding to the stretching of the C-H bonds in the methylene groups will be observed just below 3000 cm⁻¹.

Table 2: Key FTIR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | 1815 - 1785 | Strong, Sharp |

| Ether | Ar-O-C Stretch | 1250 - 1200 | Strong |

| Aromatic Ring | C=C Stretch | 1600 - 1450 | Medium to Weak |

| Aromatic Ring | C-H Bending (OOP) | 900 - 690 | Medium to Strong |

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound, which aids in confirming its identity.

MS: In electron ionization (EI) mode, the molecular ion peak [M]⁺ would be observed. A key characteristic would be the isotopic pattern of chlorine, with two peaks at M and M+2 in an approximate 3:1 ratio. Common fragmentation pathways would include the loss of the chlorine radical (·Cl) to form the [M-Cl]⁺ acylium ion, which is often a stable and abundant fragment. Further fragmentation could involve the loss of carbon monoxide (CO) from the acylium ion. Cleavage of the propanoyl chain can lead to the formation of a stable methoxybenzyl or tropylium-type cation.

MS/MS: Tandem mass spectrometry can be used to isolate a specific parent ion (e.g., the molecular ion or a major fragment) and induce further fragmentation. This provides more detailed structural information and can help differentiate between isomers. For example, fragmentation of the [M-Cl]⁺ ion can confirm the connectivity of the methoxyphenyl and propyl groups.

HRMS: High-Resolution Mass Spectrometry is crucial for determining the exact mass of the molecule and its fragments with high precision (typically to within 5 ppm). This allows for the unambiguous determination of the elemental formula, distinguishing this compound from other isomers or compounds with the same nominal mass. nih.gov

Chromatographic Separation and Purity Assessment

Chromatographic methods are indispensable for separating this compound from reaction impurities and for assessing its purity. Due to the high reactivity of the acyl chloride functional group, direct analysis can be challenging, and methods often focus on its more stable derivatives.

Due to their high reactivity and potential for decomposition at high temperatures, acyl chlorides are not typically analyzed directly by GC. However, GC and GC-MS are powerful techniques for analyzing stable, volatile derivatives. For instance, the parent carboxylic acid, 3-(3-methoxyphenyl)propanoic acid, can be converted into a volatile ester (e.g., methyl ester) or a trimethylsilyl (B98337) (TMS) derivative for analysis. mdpi.com

GC-MS combines the separation power of GC with the detection capabilities of MS. semanticscholar.org This allows for the separation of complex mixtures and the identification of individual components based on their mass spectra and retention times. researchgate.net The use of retention indices, along with mass spectral library matching, provides a high degree of confidence in compound identification. shimadzu.com A typical GC method would involve a non-polar or medium-polarity capillary column (like a 5% phenyl-methylpolysiloxane) and a temperature gradient to ensure the efficient elution of analytes. semanticscholar.org

HPLC and UPLC coupled with mass spectrometry are the preferred methods for the analysis of less volatile or thermally labile compounds, including derivatives of this compound. The acyl chloride can act as a derivatizing agent itself, reacting with analytes containing amine or phenol (B47542) groups to make them more amenable to reversed-phase HPLC. nih.govchromatographyonline.com

For analyzing the purity or reaction products of this compound, it can be intentionally converted into a stable derivative, such as an amide or ester. This derivative can then be readily analyzed.

HPLC: Reversed-phase HPLC (RP-HPLC) using a C18 column is the most common approach. A mobile phase consisting of a mixture of water (often with an acid modifier like formic acid) and an organic solvent (like acetonitrile (B52724) or methanol) is used to separate the compounds based on their hydrophobicity.

UPLC-MS/MS: This technique offers higher resolution, greater sensitivity, and faster analysis times compared to conventional HPLC. researchgate.net The use of tandem mass spectrometry (MS/MS) allows for highly selective and sensitive quantification using modes like Selected Reaction Monitoring (SRM). nih.gov This is particularly useful for detecting trace-level impurities or quantifying reaction products in complex matrices. Derivatization is often employed to enhance chromatographic retention on reversed-phase columns and improve ionization efficiency for mass spectrometric detection. mdpi.com

Table 3: Example HPLC Method for Analysis of a Derivative

| Parameter | Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% B to 95% B over 10 minutes |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40 °C |

Derivatization Strategies for Enhanced Analytical Characterization

The direct analysis of highly reactive compounds such as this compound presents significant analytical challenges. nih.govresearchgate.net Acyl chlorides are susceptible to hydrolysis and can react with various nucleophiles present in sample matrices or chromatographic systems. Derivatization is a chemical modification technique employed to convert an analyte into a new compound with properties that are more suitable for analysis by a specific method, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). sci-hub.sesigmaaldrich.com This strategy is crucial for acyl chlorides to enhance chemical stability, improve chromatographic separation, and increase detection sensitivity. sci-hub.se

The primary goals of derivatizing this compound and related acyl chloride impurities are to form stable, readily detectable products, thereby overcoming issues of reactivity and matrix interference. nih.govresearchgate.net Common derivatization reactions include esterification and amidation, which transform the reactive acyl chloride group into a more stable ester or amide linkage. researchgate.netsci-hub.se

Derivatization for High-Performance Liquid Chromatography (HPLC)

For HPLC analysis, derivatization aims to create a derivative with enhanced detectability by UV-Visible or mass spectrometry (MS) detectors and to improve chromatographic behavior on reverse-phase columns.

Esterification One effective strategy is the conversion of the acyl chloride to its corresponding methyl ester through a reaction with anhydrous methanol (B129727). researchgate.net This esterification reaction creates a more stable product that is amenable to HPLC analysis. The resulting methyl 3-(3-methoxyphenyl)propanoate is less reactive than its acyl chloride precursor. When coupled with mass spectrometry, this approach offers high specificity and sensitivity, as the unique mass-to-charge ratio ([M+H]⁺) of the ester can be selectively monitored, minimizing interference from other components in the sample matrix. researchgate.net

Amidation and Hydrazone Formation A widely applied technique for the trace analysis of acyl chlorides involves derivatization with hydrazine-containing reagents. nih.govresearchgate.net Reagents such as 2-nitrophenylhydrazine (B1229437) are particularly effective because they react rapidly with acyl chlorides to form stable hydrazone derivatives. google.com A key advantage of this method is the significant shift in the UV absorption maximum of the resulting derivative. nih.gov The derivatization products of acyl chlorides with nitro-substituted phenylhydrazines exhibit increased absorbance intensity at longer wavelengths, typically around 395 nm. nih.govresearchgate.net Since most drug substances and their intermediates have weak UV absorption above 380 nm, detecting the derivative in this region of the spectrum largely minimizes matrix interferences. nih.govresearchgate.net The reaction is typically performed at room temperature with a short reaction time of about 30 minutes. researchgate.net This method has been validated for high specificity and sensitivity, with detection limits reported in the range of 0.01–0.03 μg/mL for various acyl chlorides. nih.govresearchgate.net

Table 1: HPLC Derivatization Strategies for Acyl Chlorides

| Derivatization Reagent | Derivative Formed | Analytical Technique | Key Advantages |

|---|---|---|---|

| Anhydrous Methanol | Methyl Ester | HPLC-MS | Forms a stable derivative; allows for selective ion monitoring (SIM) for enhanced specificity and sensitivity. researchgate.net |

| 2-Nitrophenylhydrazine | Hydrazone | HPLC-DAD/UV | Shifts UV absorption to ~395 nm, minimizing matrix interference; provides high sensitivity (LODs 0.01-0.03 μg/mL). nih.govresearchgate.netgoogle.com |

Derivatization for Gas Chromatography (GC)

For GC analysis, derivatization is essential to convert non-volatile or thermally unstable compounds into derivatives with sufficient volatility and thermal stability.

Esterification Similar to the HPLC approach, esterification with an alcohol like methanol can be used to prepare samples for GC analysis. google.com The resulting methyl ester of 3-(3-methoxyphenyl)propanoic acid is significantly more volatile than the parent carboxylic acid (a potential hydrolytic degradant) and more stable than the acyl chloride itself. However, this method can be subject to competition from residual water in the sample, which could hydrolyze the acyl chloride and lead to inaccurate quantification. google.com

Silylation Silylation is one of the most common derivatization techniques for GC analysis, involving the replacement of active hydrogens in a molecule with a trimethylsilyl (TMS) group. sigmaaldrich.com While this compound itself would react, this technique is more strategically applied to its potential impurities or degradation products, such as the corresponding carboxylic acid, 3-(3-methoxyphenyl)propanoic acid. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. sigmaaldrich.com The silylation of the carboxylic acid group significantly increases the volatility and thermal stability of the analyte, making it suitable for GC-MS analysis. The general ease of silylation for different functional groups is: alcohol > phenol > carboxylic acid > amine > amide. sigmaaldrich.com Reaction conditions, such as temperature and time, must be optimized to ensure the reaction goes to completion. sigmaaldrich.com

Table 2: GC-based Derivatization Approaches for Acyl Chloride Analysis

| Strategy | Derivatization Reagent | Target Analyte | Key Advantages |

|---|---|---|---|

| Esterification | Methanol | This compound | Forms a volatile and stable methyl ester suitable for GC analysis. google.com |

| Silylation | BSTFA | 3-(3-Methoxyphenyl)propanoic acid (hydrolysis product) | Increases volatility and thermal stability of the corresponding carboxylic acid for improved peak shape and detection in GC. sigmaaldrich.com |

Computational Chemistry and Theoretical Studies on 3 3 Methoxyphenyl Propanoyl Chloride Reactivity

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), Ab Initio Methods)

While specific, in-depth computational studies exclusively targeting 3-(3-methoxyphenyl)propanoyl chloride are not extensively documented in publicly available literature, the reactivity of this molecule can be reliably inferred from theoretical investigations of analogous systems, such as substituted benzoyl chlorides and anisole (B1667542) derivatives. rsc.orgrsc.org Methods like Density Functional Theory (DFT) and ab initio calculations are instrumental in this regard. rsc.org DFT, particularly with functionals like B3LYP, is widely used to optimize molecular geometries, calculate electronic structures, and determine the energies of reactants, transition states, and products. rsc.orgacs.org

For this compound, DFT calculations would reveal the distribution of electron density within the molecule. The carbon atom of the acyl chloride group is highly electrophilic due to the electron-withdrawing effects of both the chlorine and oxygen atoms. youtube.com This electrophilicity is the driving force for its reactions, such as Friedel-Crafts acylation. The methoxy (B1213986) group (-OCH₃) on the phenyl ring, positioned at the meta position relative to the propanoyl chloride side chain, is an electron-donating group through resonance and electron-withdrawing through induction. libretexts.org Quantum chemical calculations can precisely quantify these effects by calculating partial atomic charges and mapping the molecular electrostatic potential (MEP). The MEP would show a region of high positive potential around the acyl chloride carbon, making it susceptible to nucleophilic attack, and regions of negative potential on the aromatic ring, particularly at the ortho and para positions relative to the methoxy group.

| Molecular Component | Predicted Property | Theoretical Basis |

|---|---|---|

| Acyl Chloride Carbonyl Carbon | High positive partial charge (highly electrophilic) | Inductive effect of chlorine and oxygen. youtube.com |

| Methoxy Group (-OCH₃) | Electron-donating via resonance, electron-withdrawing via induction. libretexts.org | Resonance and inductive effects. |

| Aromatic Ring | Increased electron density, particularly at ortho/para positions to the methoxy group. | Resonance donation from the methoxy group. |

Reaction Mechanism Elucidation and Transition State Analysis

Theoretical chemistry is crucial for elucidating the mechanisms of reactions involving this compound, most notably the intramolecular Friedel-Crafts acylation to form a cyclic ketone. Computational methods allow for the mapping of the entire reaction energy profile, including the identification of intermediates and, critically, the transition states that connect them. masterorganicchemistry.com The analysis of the transition state geometry and its energy (the activation energy) provides insight into the reaction rate and the factors that influence it. masterorganicchemistry.com

In a typical intramolecular Friedel-Crafts acylation, the reaction would be initiated by a Lewis acid (e.g., AlCl₃) coordinating to the acyl chloride, forming a highly electrophilic acylium ion. depaul.edu This electrophile is then attacked by the electron-rich aromatic ring. Transition state analysis using DFT can model the structure of the key transition state for the cyclization step. This would likely show the partially formed bond between the aromatic ring and the acylium ion, and the delocalization of the positive charge into the ring, forming a sigma complex (or arenium ion). acs.org The stability of this transition state is paramount in determining the reaction's feasibility and rate. The electron-donating methoxy group plays a significant role in stabilizing the positive charge in the transition state through resonance, thereby lowering the activation energy and facilitating the reaction. libretexts.org

| Stage | Description | Role of Computational Chemistry |

|---|---|---|

| 1. Electrophile Formation | The acyl chloride reacts with a Lewis acid to form an acylium ion. depaul.edu | Modeling the structure and stability of the acylium ion. |

| 2. Nucleophilic Attack | The aromatic ring attacks the acylium ion. masterorganicchemistry.com | Locating the transition state for this step and calculating the activation energy. |

| 3. Intermediate Formation | A sigma complex (arenium ion) intermediate is formed. acs.org | Calculating the relative energy and stability of the sigma complex. |

| 4. Deprotonation | A proton is lost from the ring, restoring aromaticity. masterorganicchemistry.com | Modeling the final product and overall reaction thermodynamics. |

Prediction of Regioselectivity and Electronic Effects in Acylation Reactions

One of the most powerful applications of computational chemistry in this context is the prediction of regioselectivity in acylation reactions. For intramolecular acylation of this compound, the cyclization can occur at either the position ortho or para to the methoxy group (positions 2, 4, or 6 of the phenyl ring). The methoxy group is a strong ortho-, para-director due to its ability to donate electron density through resonance, which stabilizes the positive charge of the sigma complex intermediate formed during electrophilic aromatic substitution. libretexts.org

Quantum chemical calculations can predict the preferred site of acylation by comparing the activation energies for the formation of the different possible regioisomeric products. The transition state leading to the more stable intermediate will have a lower energy, indicating the favored reaction pathway. In this case, attack at the ortho and para positions to the methoxy group will be significantly favored over attack at the meta position. Steric hindrance from the propanoyl chain might influence the ratio of ortho to para products. Computational models can quantify these steric and electronic effects to provide a predictive understanding of the reaction's outcome.

| Position of Attack (relative to -OCH₃) | Predicted Reactivity | Reasoning |

|---|---|---|

| Ortho (C2, C6) | Favored | Electronic stabilization from the methoxy group. libretexts.org Some steric hindrance may be present. |

| Para (C4) | Favored | Strong electronic stabilization from the methoxy group and potentially less steric hindrance than the ortho positions. libretexts.org |

| Meta (C5) | Disfavored | Lack of resonance stabilization for the intermediate sigma complex. libretexts.org |

Investigation of Structure-Reactivity Relationships

By systematically modifying the structure of this compound in silico and calculating the resulting changes in reactivity, a clear structure-reactivity relationship can be established. For instance, one could computationally substitute the methoxy group with other substituents (e.g., -CH₃, -Cl, -NO₂) and observe the impact on the activation energy of the acylation reaction.

These theoretical experiments would demonstrate that electron-donating groups increase the rate of reaction by stabilizing the transition state, while electron-withdrawing groups decrease the rate. libretexts.org Such studies can lead to quantitative structure-activity relationships (QSAR), where the reaction rate or yield is correlated with calculated electronic parameters, such as Hammett constants derived from computational data. This approach allows for the rational design of substrates for specific chemical transformations. For this compound, the presence of the methoxy group is predicted to significantly enhance its reactivity in electrophilic substitution reactions compared to an unsubstituted phenylpropanoyl chloride.

Green Chemistry and Sustainable Synthesis Approaches for Acyl Chlorides

Development of Metal-Free and Neutral Reaction Conditions for Acylation

A central goal in green chemistry is the elimination of toxic and heavy metals from synthetic processes. Friedel-Crafts acylation, a fundamental reaction for forming aryl ketones from acyl chlorides, has traditionally depended on stoichiometric amounts of metal halides like aluminum chloride (AlCl₃), which generate large volumes of corrosive and metallic waste.

Recent research has focused on metal- and halogen-free alternatives. One promising methodology employs methanesulfonic anhydride (B1165640) (MSAA) to promote the acylation of aryl and alkyl carboxylic acids. organic-chemistry.org This approach avoids metallic or halogenated components, producing aryl ketones in good yields with minimal, biodegradable waste. organic-chemistry.org The process is highly efficient, often requiring no additional solvent, which significantly reduces waste streams and simplifies product isolation through crystallization. organic-chemistry.org

Furthermore, selective oxidative para-acylation of unprotected anilines with N-heteroarylmethanes has been achieved under mild, metal-free conditions. rsc.org This transformation proceeds with high site-selectivity and functional-group tolerance, representing a Friedel–Crafts-type process that avoids traditional metal catalysts. rsc.org The development of such metal-free catalytic systems, including those for allylic C-H amination using N-heterocycles, underscores the move towards cleaner and more sustainable acylation reactions. nih.gov

Utilization of Green Solvents (e.g., Water, Solvent-Free Conditions)

The replacement of volatile and toxic organic solvents is a cornerstone of green chemistry. rsc.org Acylation reactions have seen significant progress in this area through the adoption of green solvents and solvent-free techniques.

Bio-based Solvents Cyrene™ (dihydrolevoglucosenone) has emerged as a biodegradable, bio-based alternative to conventional dipolar aprotic solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP), which face increasing regulatory scrutiny. researchgate.nethud.ac.uk Cyrene™ has been effectively used for the synthesis of amides from acid chlorides and primary amines, eliminating the need for toxic solvents. hud.ac.ukrsc.org Protocols using Cyrene™ have demonstrated a significant increase in molar efficiency, especially when coupled with a simple aqueous work-up procedure to remove the high-boiling solvent. hud.ac.uk

Solvent-Free (Neat) Conditions The most sustainable approach is to eliminate the solvent entirely. Solvent-free, or "neat," reactions directly address the principles of green chemistry by reducing waste and simplifying processes. researchgate.net Stoichiometric solvent-free protocols for acetylation reactions have been developed, for instance, using acetic anhydride with a catalyst under neat conditions. nih.gov These methods minimize waste by avoiding the large volumes of solvents typically used for both the reaction and subsequent purification steps. nih.govhumanjournals.com

Table 1: Comparison of Solvents for Acyl Chloride Reactions

| Solvent Type | Example(s) | Advantages | Disadvantages | Citations |

|---|---|---|---|---|

| Traditional | Dichloromethane, DMF | Good solubility for reactants | Toxic, volatile, difficult to dispose of | hud.ac.ukrsc.org |

| Green (Aqueous) | Water | Non-toxic, non-flammable, low cost | Reactant insolubility, potential for hydrolysis, workup can require organic solvents | nih.govcas.orgmdpi.com |

| Green (Bio-based) | Cyrene™ | Biodegradable, sustainable source, replaces toxic aprotic solvents | High boiling point, can require specific workup procedures | researchgate.nethud.ac.ukrsc.org |

| Solvent-Free | None (Neat) | Minimal waste, high concentration, simple process | Potential for high viscosity, requires thermally stable reactants | researchgate.netnih.gov |

Catalyst Development for Enhanced Efficiency and Reduced Environmental Impact

Catalysis is a fundamental pillar of green chemistry, enabling reactions with higher efficiency, selectivity, and lower energy consumption. The development of novel catalysts for acyl chloride synthesis and transformations is a vibrant area of research.

Heterogeneous Catalysts Solid acid catalysts like zeolites and heteropoly acids (HPAs) offer significant environmental advantages over homogeneous catalysts. jst.go.jpacs.org They are easily separated from the reaction mixture by filtration, allowing for catalyst recycling and minimizing waste. acs.org Insoluble HPA catalysts, for example, have shown high yields in halogen-free Friedel-Crafts acylation using benzoic anhydride instead of an acid chloride, providing a cleaner synthetic route. jst.go.jp Similarly, zeolites have been used in the acylation of phenols, where their performance can be modified by using liquid metals as a reaction medium, leading to high selectivity and catalyst stability. acs.org

Advanced Homogeneous Catalysts While heterogeneous catalysts are preferred for ease of separation, significant green advancements have also occurred in homogeneous catalysis. Palladium-catalyzed carbonylation reactions can synthesize acyl chlorides from aryl iodides under exceptionally mild conditions (ambient temperature and pressure) with complete atom economy. nih.govacs.org These methods can also generate the acid chloride in situ from the corresponding carboxylic acid. acs.org The development of specific phosphine (B1218219) ligands has been crucial to unlocking this reactivity, allowing for the modular synthesis of complex molecules from simple precursors. acs.org

Organocatalysis A metal-free approach involves the use of nucleophilic organic catalysts. rsc.org Strategies have been developed where a commercially available organic catalyst, activated by low-energy photons (e.g., blue LEDs), can generate acyl radicals from acyl chlorides. These radicals can then participate in further reactions, such as Giese-type additions. This method is particularly valuable for activating substrates that are resistant to traditional redox-based mechanisms. rsc.org

Table 2: Overview of Modern Catalysts in Acylation

| Catalyst Type | Example | Key Features | Environmental Benefits | Citations |

|---|---|---|---|---|

| Heterogeneous Solid Acids | Zeolites, Heteropoly Acids (HPAs) | Solid, reusable catalysts | Easy separation, reduced waste, avoids corrosive reagents | jst.go.jpacs.orgacs.org |

| Homogeneous Metal Catalysts | Palladium/Phosphine Ligand Systems | High efficiency and selectivity, mild reaction conditions | High atom economy, reduces energy consumption, allows in situ generation | nih.govacs.orgacs.org |

| Organic Catalysts | Xanthates | Metal-free, activated by light | Avoids heavy metal contamination, uses low-energy input | rsc.org |

Principles of Atom Economy and Waste Minimization in Acyl Chloride Transformations

Green chemistry emphasizes proactive design to minimize environmental impact. Two key metrics for evaluating the "greenness" of a chemical process are atom economy and the Environmental factor (E-factor). rsc.orgrsc.org

Atom Economy Developed by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. libretexts.org The formula is:

Percent Atom Economy = (Molecular Mass of Desired Product / Sum of Molecular Masses of All Reactants) x 100% libretexts.org

A reaction with 100% atom economy produces no waste byproducts. libretexts.org For example, the traditional synthesis of ethanoyl chloride from ethanoic acid and thionyl chloride (SOCl₂) has a low atom economy because it produces sulfur dioxide (SO₂) and hydrogen chloride (HCl) as byproducts. libretexts.org

Example Calculation: Atom Economy of Ethanoyl Chloride Synthesis Reaction: CH₃COOH + SOCl₂ → CH₃COCl + SO₂ + HCl

Mass of desired product (CH₃COCl): 78.5 g/mol

Mass of reactants (CH₃COOH + SOCl₂): 60.05 g/mol + 118.97 g/mol = 179.02 g/mol

Atom Economy = (78.5 / 179.02) x 100% ≈ 43.8%

This calculation shows that over half the mass of the reactants is converted into waste. In contrast, a palladium-catalyzed reaction that adds an acid chloride across an alkene can achieve 100% atom economy, as all atoms from the reactants are incorporated into the final product. nih.gov

Waste Minimization and E-Factor The E-factor complements atom economy by measuring the actual amount of waste produced. rsc.orgrsc.org It is defined as the mass ratio of waste to the desired product. rsc.org

E-Factor = Total Mass of Waste (kg) / Mass of Product (kg)

A lower E-factor signifies a greener process. The fine chemicals and pharmaceutical industries traditionally have very high E-factors (25–100+), largely due to the use of stoichiometric reagents and complex, multi-step syntheses. rsc.org By adopting green principles such as using catalytic reagents, green solvents, and designing high atom economy reactions, the E-factor can be dramatically reduced. For instance, a greener Friedel-Crafts acylation using MSAA achieved an E-factor of 4, a significant improvement over traditional methods. organic-chemistry.org Minimizing waste involves not only choosing efficient reactions but also recovering catalysts and solvents and utilizing byproducts where possible. researchgate.net

Table 3: Atom Economy of Selected Reactions

| Reaction | Type | Reactants | Desired Product | Byproducts | Atom Economy | Citations |

|---|---|---|---|---|---|---|

| Acyl Chloride Synthesis | Traditional | Carboxylic Acid + Thionyl Chloride | Acyl Chloride | SO₂, HCl | < 50% | libretexts.orglibretexts.org |

| Coumarin (B35378) Synthesis | Catalytic | ortho-Methoxy Benzoyl Chloride + Alkyne | Coumarin | HCl | < 100% | acs.org |

| Carbochlorocarbonylation | Catalytic | Acid Chloride + Alkene | New Acyl Chloride | None | 100% | nih.gov |

| Direct Synthesis | Ideal | Hydrogen + Chlorine | Hydrogen Chloride | None | 100% | libretexts.org |

Future Research Directions and Unexplored Avenues

Development of Novel and Highly Selective Reaction Pathways

Future research is anticipated to focus on developing innovative and highly selective reaction pathways that leverage the unique structure of 3-(3-Methoxyphenyl)propanoyl chloride. A significant area of interest lies in transition metal-catalyzed cross-coupling reactions. While Friedel-Crafts acylation is a classic transformation for acyl chlorides, modern catalysis offers a broader scope of potential reactions. chemguide.co.uk For instance, palladium, rhodium, or iridium catalysts could enable decarbonylative reactions, where the acyl chloride serves as a source of an aryl or alkyl group, with the loss of carbon monoxide. nih.gov This would open up new possibilities for carbon-carbon bond formation.

Another promising direction is the exploration of photocatalytic methods for C(sp³)–H acylation. nih.gov These methods, which can proceed under mild conditions, could allow for the direct functionalization of unactivated C-H bonds using this compound, offering a more atom-economical and sustainable approach compared to traditional methods that require pre-functionalized substrates. nih.govresearchgate.net

The development of asymmetric catalytic systems to control stereoselectivity in reactions involving this acyl chloride is also a key area. Chiral catalysts could be employed to achieve enantioselective acylations, leading to the synthesis of optically active compounds with potential applications in pharmaceuticals and agrochemicals.

Table 1: Potential Novel Reaction Pathways for this compound

| Reaction Type | Catalyst/Reagent | Potential Product Class | Key Advantage |

|---|---|---|---|

| Decarbonylative Coupling | Palladium or Rhodium Complexes | Substituted Aromatic or Aliphatic Compounds | Formation of new C-C bonds with loss of CO |

| Photocatalytic C-H Acylation | Decatungstate Anion / Nickel Catalyst | Functionalized Ketones | High regioselectivity and mild reaction conditions |

| Asymmetric Acylation | Chiral Lewis Acids or Organocatalysts | Enantiomerically Enriched Ketones and Esters | Access to chiral molecules of biological interest |

Biocatalytic Approaches to Acyl Chloride Transformations

The use of enzymes as catalysts (biocatalysis) in organic synthesis offers significant advantages in terms of selectivity, mild reaction conditions, and environmental sustainability. scispace.comcambridge.org Future research should explore the application of biocatalysis to the transformations of this compound. Lipases and proteases, for example, are known to catalyze acylation reactions with high enantioselectivity, which could be exploited for the kinetic resolution of racemic alcohols or amines using this acyl chloride. researchgate.net

Acyltransferases are another class of enzymes with significant potential. Recent studies have shown that acyltransferases can catalyze Friedel-Crafts acylation reactions, providing a biological alternative to traditional Lewis acid-catalyzed methods. acs.org Investigating the substrate scope of these enzymes to include acyl chlorides like this compound could lead to greener and more selective routes for the synthesis of aromatic ketones. acs.org

Furthermore, the immobilization of enzymes can enhance their stability and reusability, making biocatalytic processes more economically viable for industrial applications. nih.gov Research into developing robust immobilized enzyme systems for the transformation of acyl chlorides is a crucial step towards their broader implementation.

Table 2: Potential Biocatalytic Transformations of this compound

| Enzyme Class | Reaction Type | Potential Product | Key Advantage |

|---|---|---|---|

| Lipases/Proteases | Kinetic Resolution (Acylation) | Enantiopure Esters or Amides | High enantioselectivity |

| Acyltransferases | Friedel-Crafts Acylation | Aryl Ketones | Avoidance of harsh Lewis acids |

Exploration in Advanced Materials Science Applications

The incorporation of the 3-(3-methoxyphenyl)propanoyl structural unit into polymers could lead to materials with novel properties. As a monomer, this compound can be utilized in polycondensation reactions to synthesize polyesters and polyamides. The methoxy (B1213986) group on the phenyl ring can influence the polymer's solubility, thermal properties, and potentially introduce specific functionalities. nih.gov

Future research could focus on the synthesis of novel polymers derived from this compound and other functional comonomers. For example, copolymerization with monomers containing flame-retardant elements like phosphorus could lead to the development of new flame-retardant materials. mdpi.com Additionally, the synthesis of macrocyclic compounds using this acyl chloride as a precursor could be explored for applications in host-guest chemistry and as monomers for ring-opening polymerization. acs.org

The use of acyl chlorides as terminating agents in ring-opening polymerization presents another avenue for creating functionalized biodegradable polymers. nih.gov By terminating a "living" polymer chain with this compound, polymers with a specific end-group functionality can be obtained, which could be useful for creating block copolymers or for surface modification of materials.

Table 3: Potential Applications in Materials Science

| Material Type | Synthetic Approach | Potential Property/Application |

|---|---|---|

| Polyesters/Polyamides | Polycondensation | Modified thermal stability and solubility |

| Flame-Retardant Polymers | Copolymerization with phosphorus-containing monomers | Enhanced fire safety of materials |

| Macrocycles | Friedel-Crafts Acylation Cyclization | Host-guest chemistry, precursors for high-performance polymers |

Computational Design for Optimized Reactivity and Selectivity in Acyl Chloride Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for understanding and predicting the reactivity and selectivity of chemical reactions. researchgate.net Future research should employ computational modeling to gain deeper insights into the reaction mechanisms involving this compound. DFT calculations can be used to model transition states and reaction pathways for various transformations, helping to rationalize experimental observations and guide the design of more efficient and selective catalytic systems. mdpi.com

For example, computational studies could be used to predict the regioselectivity of Friedel-Crafts acylation on complex aromatic substrates or to understand the factors governing enantioselectivity in asymmetric catalytic reactions. Furthermore, modeling the interaction of this compound with the active site of an enzyme could aid in the rational design and engineering of biocatalysts with improved activity and specificity for this substrate.

In the context of materials science, computational methods can be used to predict the properties of polymers derived from this compound, such as their conformational preferences, thermal stability, and mechanical properties. This in-silico design approach can accelerate the discovery of new materials with desired functionalities.

Table 4: Application of Computational Chemistry

| Computational Method | Area of Investigation | Goal |

|---|---|---|

| Density Functional Theory (DFT) | Reaction Mechanisms | Elucidate transition states and predict product distributions |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Biocatalysis | Model enzyme-substrate interactions to guide protein engineering |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten